3-(1-methyl-1H-pyrrol-3-yl)propanoic acid
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Overview
Description
3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
3-(1-methyl-1H-pyrrol-3-yl)propanoic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of 1-(2-cyanoethyl)pyrrole. The hydrolysis reaction is typically carried out under acidic or basic conditions, followed by purification through recrystallization from petroleum ether . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(1-methyl-1H-pyrrol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-methyl-1H-pyrrol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1-methyl-1H-pyrrol-3-yl)propanoic acid can be compared with other similar compounds, such as:
3-(1H-imidazol-1-yl)propanoic acid: This compound contains an imidazole ring instead of a pyrrole ring and has different chemical and biological properties.
3-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)propanoic acid: This compound has additional carbonyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H11N with a molecular weight of approximately 135.18 g/mol. The compound features a pyrrole ring, which is known for its role in various biological systems, and a propanoic acid moiety that contributes to its chemical reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cellular signaling pathways related to growth and differentiation . Additionally, its structural similarity to other biologically active molecules facilitates its binding to various enzymes and receptors, modulating their activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial strains. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined using broth dilution methods.
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus (ATCC 25923) | 15.6 | 31.25 |
Escherichia coli (ATCC 8739) | 31.25 | 62.5 |
Pseudomonas aeruginosa (ATCC 10145) | 62.5 | >125 |
The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, while showing reduced efficacy against Gram-negative strains like Pseudomonas aeruginosa .
Enzyme Inhibition Studies
In addition to its antimicrobial properties, research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
Table 2: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Cyclooxygenase (COX) | Competitive Inhibition | 20 |
Lipoxygenase | Non-competitive Inhibition | 15 |
These findings suggest that the compound could have therapeutic potential in treating inflammatory conditions by modulating these enzymatic activities .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrole compounds, including this compound, showed enhanced antimicrobial activity against multidrug-resistant pathogens, indicating its potential as a lead compound for drug development .
- Cancer Research : Research exploring the role of this compound in cancer therapy revealed its ability to inhibit tumor growth in vitro by targeting specific signaling pathways associated with cell proliferation and survival .
Properties
IUPAC Name |
3-(1-methylpyrrol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h4-6H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVFNRISWMTKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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